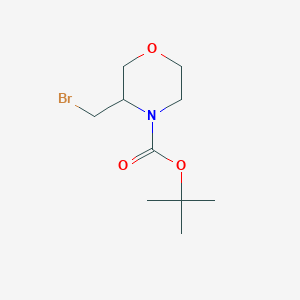
3-(Bromomethyl)morpholine, N-BOC protected
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a bromomethyl group attached to the morpholine ring, which is further substituted with a tert-butyl ester group at the carboxylate position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of ®-tert-Butyl 3-methylmorpholine-4-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Substitution Reactions: The bromomethyl group in ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted morpholine derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of morpholine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted morpholine derivatives (e.g., azido, thiocyanato, or methoxy derivatives).
- Morpholine N-oxides.
- Methyl-substituted morpholine derivatives.
科学的研究の応用
®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of morpholine-based pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, especially those targeting the central nervous system and cardiovascular diseases.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate largely depends on its specific application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient that interacts with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its target.
類似化合物との比較
®-tert-Butyl 3-methylmorpholine-4-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
®-tert-Butyl 3-(chloromethyl)morpholine-4-carboxylate: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
®-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
Uniqueness: ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate is unique due to the presence of the bromomethyl group, which imparts high reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of derivatives. Additionally, the tert-butyl ester group provides steric hindrance, enhancing the compound’s stability and selectivity in various chemical reactions.
特性
分子式 |
C10H18BrNO3 |
|---|---|
分子量 |
280.16 g/mol |
IUPAC名 |
tert-butyl 3-(bromomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3 |
InChIキー |
TWFMJHHRSVBFSE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOCC1CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


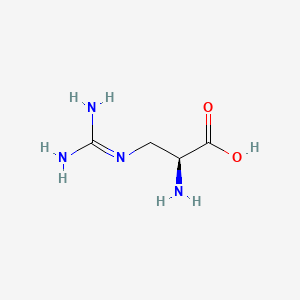
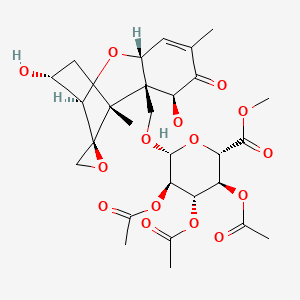
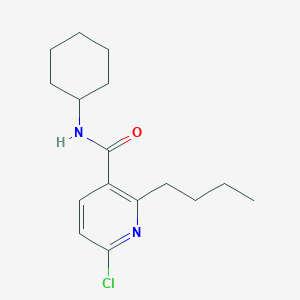
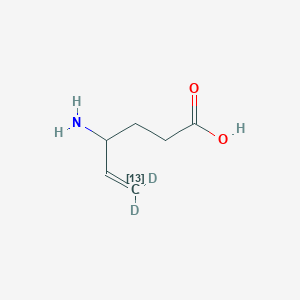
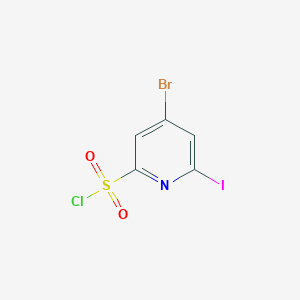
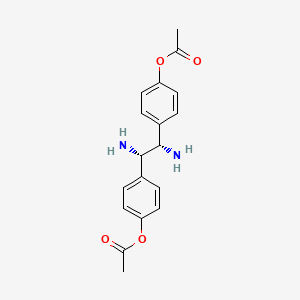
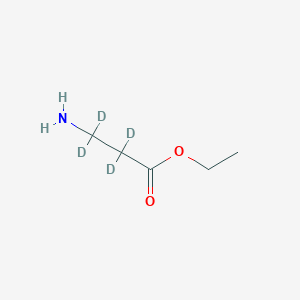
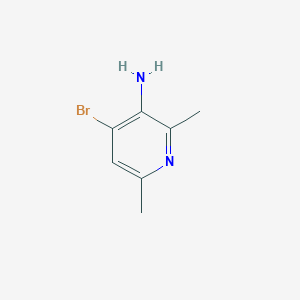
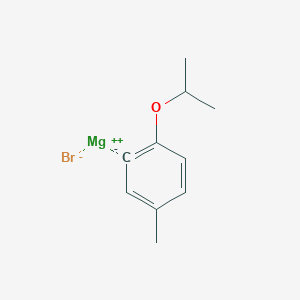
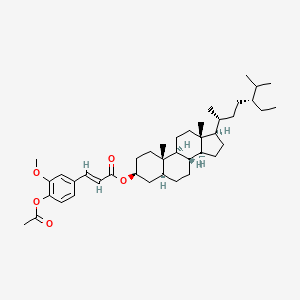
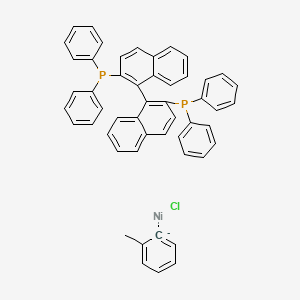
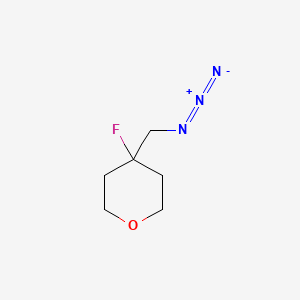
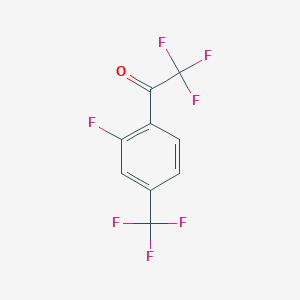
cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)
